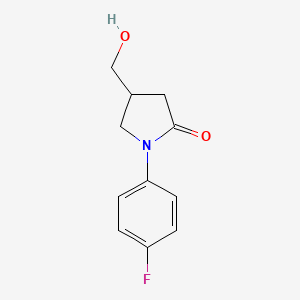

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSOFTSQOBDPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidinone precursor. One common method involves the use of a reductive amination reaction, where 4-fluorobenzaldehyde is reacted with pyrrolidin-2-one in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques would be tailored to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 1-(4-Fluorophenyl)-4-(carboxymethyl)pyrrolidin-2-one.

Reduction: Formation of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

- A431 Vulvar Epidermal Carcinoma Cells : The compound induced apoptosis through caspase activation pathways, demonstrating potential as an anticancer agent .

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as:

- Alzheimer’s Disease : By inhibiting neuroinflammation and promoting neuronal survival, it may provide a novel approach to treating cognitive decline associated with neurodegenerative diseases .

Metabolic Disorders

There is emerging evidence supporting the compound's role in addressing metabolic syndromes. It may influence glucose metabolism and insulin sensitivity, making it a candidate for treating:

- Type 2 Diabetes : The inhibition of certain enzymes involved in glucose regulation could help manage blood sugar levels effectively .

Case Study 1: Antitumor Effects

In a controlled laboratory setting, researchers treated A431 cells with varying concentrations of this compound. The findings revealed:

- A dose-dependent reduction in cell viability.

- Activation of apoptotic pathways confirmed through caspase assays.

These results underscore the compound's potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Properties

A study examining the effects of this compound on neuronal cell cultures demonstrated:

- Reduced oxidative stress markers.

- Enhanced cell survival rates when exposed to neurotoxic agents.

These findings suggest its utility in developing treatments for neurodegenerative diseases .

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations | Potential Applications |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Cancer therapy |

| Neuroprotection | Reduces oxidative stress in neuronal cultures | Treatment for Alzheimer’s and other CNS disorders |

| Metabolic Regulation | Influences glucose metabolism | Management of type 2 diabetes |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the hydroxymethyl group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolidin-2-one Derivatives

A. 1-(4-Fluorophenyl)pyrrolidin-2-one (3aa)

- Structure : Lacks the C4 hydroxymethyl group.

- Key Differences : The absence of the hydroxymethyl group reduces polarity and may limit hydrogen-bonding capabilities.

- Synthesis : Prepared via straightforward cyclization or substitution reactions, often serving as a precursor for more complex derivatives .

B. (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

- Structure : Features a phenylethyl group at N1 and a hydroxymethyl group at C4.

- Key Differences : The phenylethyl substituent introduces stereochemical complexity, which could affect receptor binding compared to the 4-fluorophenyl analog. This compound’s diastereomeric purity highlights the importance of stereochemistry in pharmacological properties .

Substituted Pyrrolidin-2-one Derivatives with Bioactive Moieties

A. S-61 and S-73 (Antiarrhythmic Agents)

- Structures : 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-61) and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-73).

- Key Differences: These compounds incorporate arylpiperazine side chains, enabling α1-adrenolytic activity. The target compound lacks this extended side chain, suggesting divergent biological targets .

B. 4-Fluoro-α-PVP Hydrochloride

- Structure: 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride.

- Key Differences : While sharing the 4-fluorophenyl group, this compound features a ketone and pyrrolidinyl side chain instead of a hydroxymethyl-lactam structure. It is associated with stimulant effects, contrasting with the target compound’s unexplored bioactivity .

Amino- and Methyl-Substituted Analogs

A. 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

- Structure: Substitutes the hydroxymethyl group with an amino group at C4.

B. Diastereomeric N-Substituted 4-Alkylpyrrolidin-2-ones

- Structures : e.g., (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b) and (4R,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one (8b).

- Key Differences : Alkyl substituents at C4 instead of hydroxymethyl reduce polarity. Diastereomer-specific activities underscore the role of stereochemistry in drug design .

Physicochemical and Pharmacological Data Comparison

Biological Activity

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, with the CAS number 133747-63-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12FNO2

- Molecular Weight : 209.22 g/mol

- Purity : ≥ 95% .

The compound features a pyrrolidinone ring substituted with a hydroxymethyl group and a fluorophenyl moiety, which contributes to its biological activity.

Pharmacological Properties

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrrolidine derivatives can exhibit significant antibacterial and antifungal properties. For example, various pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : The compound has been suggested to possess anti-inflammatory properties, potentially through inhibition of specific inflammatory pathways. This activity is significant in treating conditions characterized by chronic inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets involved in inflammatory responses and microbial resistance. For instance:

- Receptor Interaction : Similar compounds have been shown to interact selectively with cannabinoid receptors (CB1 and CB2), indicating potential for modulating pain and inflammation without significant side effects .

- Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory mediator production, leading to reduced pathogen viability and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 0.0039 - 0.025 mg/mL | |

| Antifungal | C. albicans | Varies (up to 100 mg/mL) | |

| Anti-inflammatory | Various | IC50 values < 1 μM |

Notable Research Findings

- A study highlighted the anti-inflammatory effects of pyrrolidine derivatives in a model of zymosan-induced peritonitis in mice, where significant reductions in inflammatory cell infiltration were observed at doses as low as 100 mg/kg .

- Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications on the phenyl ring significantly influenced antimicrobial potency, suggesting that further optimization could enhance efficacy .

Q & A

Q. Advanced SAR Methodology

- Functional group modification : Replace the hydroxymethyl group with esters, ethers, or amines to assess hydrophilicity and target binding .

- Bioisosteric replacement : Substitute the fluorophenyl group with chloro- or trifluoromethyl analogs to evaluate electronic effects on receptor affinity .

- 3D conformational analysis : Use X-ray crystallography or DFT calculations to correlate spatial arrangement with activity .

- In vitro assays : Test analogs against enzyme targets (e.g., kinases) or cell lines to identify potency trends .

What approaches are recommended for identifying pharmacological targets of this compound?

Q. Target Identification Techniques

- Receptor binding assays : Screen against GPCR or ion channel panels using radiolabeled ligands .

- Computational docking : Map the compound’s structure to protein databases (e.g., PDB) to predict interactions with enzymes like cyclooxygenase or phosphodiesterases .

- CRISPR-Cas9 screening : Knock out candidate genes in disease models to observe phenotypic rescue or attenuation .

- Metabolomics : Profile changes in cellular pathways (e.g., apoptosis, inflammation) post-treatment to infer targets .

Which analytical techniques are critical for confirming purity and structural integrity?

Q. Methodological Best Practices

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for verifying the fluorophenyl and hydroxymethyl groups .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .

- X-ray crystallography : Resolve stereochemistry at the 4-position to confirm (R/S) configurations .

- Elemental analysis : Validate empirical formulas (e.g., C11H12FNO2) to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.